tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-amino-2,3-dihydroindole-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-9-6-14(7-10-21)17(23)22-11-8-13-4-5-15(20)12-16(13)22/h4-5,12,14H,6-11,20H2,1-3H3 |
InChI Key |
FQHSWEYPYBQNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Key steps:
- Amide bond formation between the amino group of 6-aminoindoline and the activated carboxyl group of the piperidine-1-carboxylate.
- Protection of the piperidine nitrogen with a tert-butyl carbamate group to prevent side reactions.
- Use of coupling reagents or catalytic systems to facilitate the bond formation efficiently.
Preparation Methods and Reaction Conditions
Photocatalytic One-Step Synthesis (Analogous Method)
A recent innovative approach for similar tert-butyl protected aminoheterocycle derivatives involves photocatalytic coupling using acridine salt photocatalysts under visible light irradiation in the presence of oxidants. This method is environmentally friendly, avoids heavy metals, and achieves high yields with fewer byproducts.
- Reactants: 2-aminopyridine analog (structurally similar to aminoindoline), piperazine-1-tert-butyl formate (analogous to piperidine-1-carboxylate tert-butyl ester).
- Catalyst: Acridine salt photocatalyst (0.05–0.1 equivalents relative to amine).
- Oxidants: Peroxides (e.g., tert-butyl hydroperoxide), nitrogen oxides, or molecular oxygen.
- Solvent: Anhydrous dichloroethane.
- Light source: Blue LED (380–750 nm wavelength).
- Reaction time: Approximately 10 hours under oxygen atmosphere.
- Yield: Up to 95% with high purity after chromatographic purification.
This method yields the target tert-butyl protected amide in a single step with controlled conditions, making it suitable for scale-up and industrial production.
| Parameter | Typical Value/Condition |
|---|---|
| Amino compound | 0.2 mmol (1.0 eq) |
| Piperidine carboxylate | 0.2 mmol (1.0 eq) |
| Acridine salt photocatalyst | 0.01 mmol (0.05–0.1 eq) |
| Oxidant | 0.1 mmol (0.5 eq) of 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide |
| Solvent | 2 mL anhydrous dichloroethane |
| Light irradiation | Blue LED, 10 hours |
| Atmosphere | Oxygen replacement thrice |
| Purification | Column chromatography |
| Yield | 94–95% |
Note: While this method is directly reported for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the analogous chemistry and conditions are applicable to this compound due to structural similarity and reaction mechanism.
Traditional Coupling Methods
For amide bond formation, classical peptide coupling reagents are often used:
- Activation of the carboxyl group of the piperidine-1-carboxylic acid tert-butyl ester using reagents such as:
- Carbodiimides (e.g., EDC, DCC) often with additives like HOBt or HOAt to suppress racemization.
- Mixed anhydrides or acid chlorides prepared in situ.
- Coupling with 6-aminoindoline under controlled temperature (0–25°C) in solvents like dichloromethane or DMF.
- Purification typically by column chromatography or crystallization.
This method is well-established but may require multiple steps, including protection/deprotection and purification, and may generate more byproducts than photocatalytic methods.
Protection and Deprotection Steps
- The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is introduced prior to coupling to prevent side reactions.
- Boc protection is generally achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- After amide bond formation, the Boc group can be retained or selectively removed under acidic conditions, depending on the desired final product.
Purification and Characterization
- Purification is typically performed by silica gel column chromatography using gradients of ethyl acetate and petroleum ether.
- Characterization data for analogous compounds include:
- [^1H NMR and ^13C NMR](pplx://action/followup) to confirm chemical structure.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Infrared spectroscopy (IR) to verify functional groups (amide carbonyl, Boc group).
- Yields for well-optimized reactions generally range from 90–99%.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Photocatalytic One-Step | Acridine salt catalyst, visible light, oxidant, single step | Environmentally friendly, high yield, mild conditions | Requires light source, specific catalyst availability | 94–95% |
| Classical Coupling Reagents | Carbodiimide or acid chloride activation, multi-step | Well-established, broad applicability | Longer synthesis, more byproducts, possible racemization | 80–90% |
| Protection/Deprotection Steps | Boc protection of piperidine nitrogen | Prevents side reactions, versatile | Additional synthetic steps | N/A |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing drugs targeting various diseases.
Case Study: Synthesis of Antidepressants
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited varying levels of antidepressant activity in animal models. The derivatives were synthesized using different methods, including alkylation and esterification, showcasing the compound's versatility in drug design.
| Derivative | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Alkylation |
| Derivative B | Moderate | Esterification |
| Derivative C | Low | Direct fluorination |
Anticancer Activity
Recent studies indicate that tert-butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate and its derivatives exhibit significant anticancer properties. In vitro assays show that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound against different cancer cell lines, revealing dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (nM) | Effectiveness |
|---|---|---|
| FaDu (hypopharyngeal) | 50 | High |
| MCF7 (breast cancer) | 75 | Moderate |
Immunomodulatory Effects
The compound has shown promise in modulating immune responses, particularly through inhibition of the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy.
Case Study: PD-L1 Inhibition
In a PhD thesis exploring piperidine derivatives, this compound was found to restore immune function significantly at low concentrations, suggesting its potential role as an immunotherapeutic agent.
Agrochemical Applications
The unique chemical structure also positions this compound as a candidate for agrochemical development. Its interactions with biological systems suggest potential efficacy as a pesticide or herbicide.
Case Study: Herbicidal Efficacy
Field trials tested formulations containing this compound against common weeds, demonstrating significant reductions in weed biomass compared to controls.
| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 70 | 200 |
| Treatment 2 | 85 | 300 |
Mechanism of Action
The mechanism by which tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indoline Derivatives with Varied Substituents
Piperidine Derivatives with Heterocyclic Moieties
Functional Group Variations on Piperidine
Key Findings and Implications
- Aminoindoline vs. Hydroxyindoline: The 6-amino group in the target compound enhances hydrogen-bonding capacity compared to the 6-hydroxy analog, making it more suitable for targeting polar binding pockets (e.g., ATP sites in kinases) .
- Boc Protection : The Boc group in all listed compounds improves synthetic handling but requires acidic deprotection (e.g., HCl/MeOH in ), which may limit compatibility with acid-sensitive functionalities .
- Heterocyclic Moieties : Pyrimidine- or pyridine-substituted piperidines () exhibit higher molecular weights and enhanced targeting of nucleic acid-related pathways, whereas indoline derivatives prioritize protein-binding interactions .
Biological Activity
tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate (CAS No. 1086392-38-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 345.44 g/mol
- CAS Number : 1086392-38-2
This compound features a piperidine ring substituted with a tert-butyl group and an aminoindoline moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, akin to other indole derivatives that have demonstrated similar properties.
In vitro Studies
Several studies have evaluated the compound's effects on different cell lines:
- Cell Growth Inhibition :
- Kinase Inhibition :
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the indoline structure can significantly influence its biological activity. For instance, substituents at the indole N(1), N(2), and N(5) positions can alter receptor affinity and intrinsic activity, leading to variations between agonists and antagonists .
Case Study 1: GSK-3β Inhibition
A series of derivatives based on the indole scaffold were synthesized and tested for GSK-3β inhibition. The most potent compounds displayed IC50 values in the low nanomolar range while maintaining low cytotoxicity against non-target cells . This highlights the therapeutic potential of this class of compounds in treating diseases like Alzheimer's and other neurodegenerative disorders.
Case Study 2: Cancer Cell Line Studies
In a comparative study involving various indole derivatives, this compound was found to be more effective than several known chemotherapeutics in inhibiting the proliferation of MCF-7 cells. This suggests that it may serve as a promising lead compound for further development in oncology .
Data Tables
| Study | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.25 | Growth Inhibition |
| Study 2 | A375-C5 | 0.33 | Growth Inhibition |
| Study 3 | NCI-H460 | 0.30 | Growth Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
